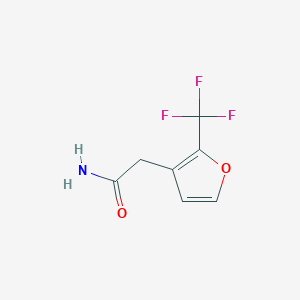
2-(2-(Trifluoromethyl)furan-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Trifluoromethyl)furan-3-yl)acetamide is a chemical compound that features a trifluoromethyl group attached to a furan ring, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the palladium-catalyzed reaction of 5-aryl-2-(trifluoromethyl)furan-3-carbonyl chloride with phenylacetylene, which serves as a precursor for further synthesis . Another approach involves the reaction of tetrahydrofuran with cobalt (III) fluoride or potassium tetrafluorocobaltate (III), followed by treatment with alkali .
Industrial Production Methods
Industrial production methods for 2-(2-(Trifluoromethyl)furan-3-yl)acetamide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Trifluoromethyl)furan-3-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the furan ring.
Substitution: The trifluoromethyl group and other substituents on the furan ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents to the furan ring .
Applications De Recherche Scientifique
2-(2-(Trifluoromethyl)furan-3-yl)acetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-(Trifluoromethyl)furan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The furan ring can participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)furan: A simpler compound with similar structural features but lacking the acetamide group.
3-(Trifluoromethyl)furan-2-carboxamide: Another related compound with a carboxamide group instead of an acetamide group.
2-(Trifluoromethyl)benzofuran: A benzofuran derivative with a trifluoromethyl group.
Uniqueness
2-(2-(Trifluoromethyl)furan-3-yl)acetamide is unique due to the presence of both the trifluoromethyl group and the acetamide group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H6F3NO2 |
|---|---|
Poids moléculaire |
193.12 g/mol |
Nom IUPAC |
2-[2-(trifluoromethyl)furan-3-yl]acetamide |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)6-4(1-2-13-6)3-5(11)12/h1-2H,3H2,(H2,11,12) |
Clé InChI |
VBOVKBKHZIDVSC-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1CC(=O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


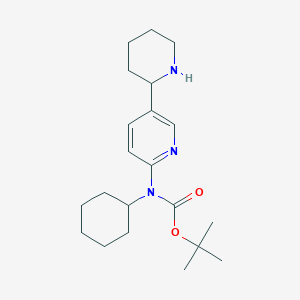

![7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11804638.png)

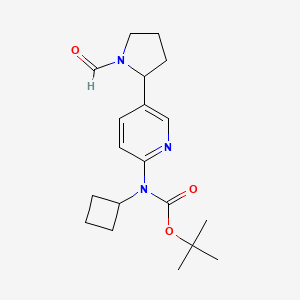
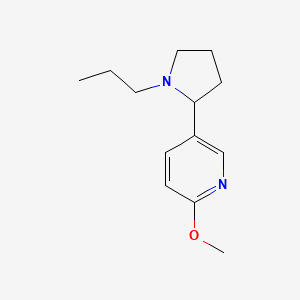
![1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804661.png)
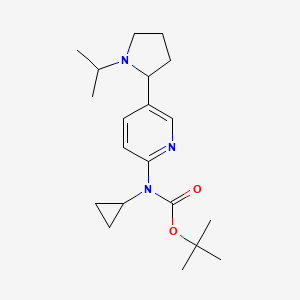
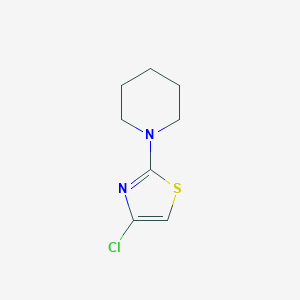

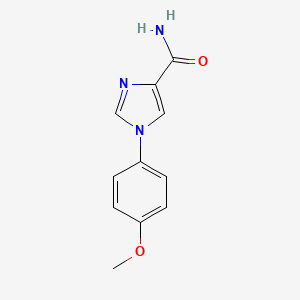
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B11804689.png)


